Quinoline, 4-chloro-7-ethoxy-2-methyl- Quinoline, 4-chloro-7-ethoxy-2-methyl-
Brand Name: Vulcanchem
CAS No.: 66735-23-7
VCID: VC16266557
InChI: InChI=1S/C12H12ClNO/c1-3-15-9-4-5-10-11(13)6-8(2)14-12(10)7-9/h4-7H,3H2,1-2H3
SMILES:
Molecular Formula: C12H12ClNO
Molecular Weight: 221.68 g/mol

Quinoline, 4-chloro-7-ethoxy-2-methyl-

CAS No.: 66735-23-7

Cat. No.: VC16266557

Molecular Formula: C12H12ClNO

Molecular Weight: 221.68 g/mol

* For research use only. Not for human or veterinary use.

Quinoline, 4-chloro-7-ethoxy-2-methyl- - 66735-23-7

Specification

CAS No. 66735-23-7
Molecular Formula C12H12ClNO
Molecular Weight 221.68 g/mol
IUPAC Name 4-chloro-7-ethoxy-2-methylquinoline
Standard InChI InChI=1S/C12H12ClNO/c1-3-15-9-4-5-10-11(13)6-8(2)14-12(10)7-9/h4-7H,3H2,1-2H3
Standard InChI Key KPADJJXCAQFBKF-UHFFFAOYSA-N
Canonical SMILES CCOC1=CC2=NC(=CC(=C2C=C1)Cl)C

Introduction

Structural Characteristics and Nomenclature

The quinoline scaffold consists of a benzene ring fused to a pyridine ring, providing a planar, aromatic system capable of diverse chemical modifications. In 4-chloro-7-ethoxy-2-methylquinoline, the substituents are strategically positioned to influence electronic distribution and steric interactions. The chloro group at position 4 introduces electron-withdrawing effects, while the ethoxy group at position 7 contributes both steric bulk and moderate electron-donating capacity through its oxygen lone pairs. The methyl group at position 2 enhances hydrophobicity and may restrict rotational freedom in certain conformations .

Nomenclature follows IUPAC rules, with numbering starting at the pyridine nitrogen. Alternative names include 4-chloro-7-ethoxy-2-methylquinoline and 7-ethoxy-4-chloro-2-methylquinoline, reflecting different priority rules for substituent ordering. The compound’s systematic name ensures unambiguous identification across chemical databases and literature .

Synthetic Pathways and Optimization

Conrad–Limpach Synthesis

The Conrad–Limpach reaction, a classical method for quinoline synthesis, involves condensation of an aniline derivative with a β-keto ester followed by thermal cyclization. For 4-chloro-7-ethoxy-2-methylquinoline, a plausible precursor is 4-chloro-3-ethoxyaniline (8a) condensed with ethyl acetoacetate. Thermal cyclization at 200–250°C yields the 2-methyl-4(1H)-quinolone intermediate (9a), which undergoes subsequent functionalization .

Deprotection and Final Modification

Methyl ether deprotection using boron tribromide (BBr3_3) in dichloromethane at −78°C to room temperature selectively removes protecting groups while preserving the ethoxy substituent. This step is critical for achieving the final substitution pattern, as evidenced by analogous syntheses of ELQ-233 and ELQ-271 antimalarial compounds .

Table 1: Key Synthetic Intermediates and Conditions

IntermediateReaction StepReagents/ConditionsYield (%)
8aAniline preparationNitration, reduction, alkylation65–75
9aConrad–Limpach cyclizationEthyl acetoacetate, 220°C70–80
11aIodinationICl, AcOH, 50°C85–90
Final productDeprotectionBBr3_3, CH2_2Cl2_2, −78°C90–95

Future Research Directions

  • Crystallographic Studies: X-ray diffraction analysis to resolve bond angles and intermolecular interactions

  • ADMET Profiling: Systematic assessment of absorption, distribution, metabolism, excretion, and toxicity

  • Structure–Activity Relationships: Synthesis of analogs with varied substituents at positions 2, 4, and 7

  • Scale-Up Optimization: Continuous flow chemistry approaches to improve synthetic efficiency

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